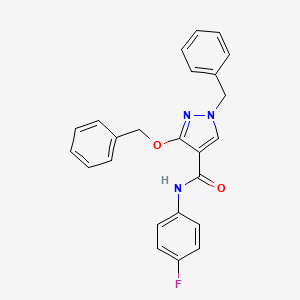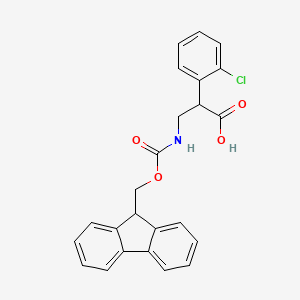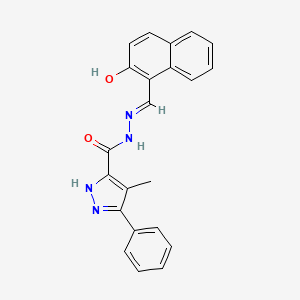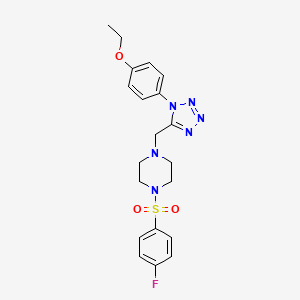
1-benzyl-3-(benzyloxy)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(benzyloxy)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as Compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to exhibit potent inhibitory activity against a variety of enzymes, making it a promising candidate for the development of novel therapeutics.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antituberculosis Activity : Compounds with pyrazole carboxamide structures have been evaluated for their antituberculosis potential. A review on the drug treatment for multidrug-resistant and extensively drug-resistant tuberculosis suggests the importance of selecting effective drug combinations, highlighting the role of fluoroquinolones and other compounds in treatment regimens (Caminero et al., 2010). This suggests potential research avenues for 1-benzyl-3-(benzyloxy)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in tuberculosis treatment, given its structural features that could be explored for antibacterial activity.
Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs), though structurally distinct, share a thematic relevance with the target compound in terms of supramolecular assembly and biomedical applications. The versatility of BTAs in nanotechnology, polymer processing, and biomedical fields underscores the potential of structurally complex carboxamides in diverse scientific applications (Cantekin et al., 2012).
Optoelectronic Materials : Functionalized quinazolines and pyrimidines, which are structurally related to pyrazole derivatives, have been extensively researched for their application in optoelectronic materials. These compounds' incorporation into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes and photovoltaic cells (Lipunova et al., 2018).
Synthetic Chemistry
Synthetic Pathways : The exploration of novel synthetic pathways for complex heteroaromatic compounds, including pyrazole derivatives, is crucial for expanding the toolkit of medicinal chemistry. Studies on unexpected rearrangements and the synthesis of polyfunctional heteroaromatics offer insights into the challenges and opportunities in synthesizing structurally related compounds (Moustafa et al., 2017).
properties
IUPAC Name |
1-benzyl-N-(4-fluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-20-11-13-21(14-12-20)26-23(29)22-16-28(15-18-7-3-1-4-8-18)27-24(22)30-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOFONOTGCOHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)





![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)
![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)
